molecular formula C15H19NS2 B13754845 Methanaminium, N,N,N-trimethyl-, 2-naphthalenecarbodithioate CAS No. 70556-18-2

Methanaminium, N,N,N-trimethyl-, 2-naphthalenecarbodithioate

Cat. No.: B13754845
CAS No.: 70556-18-2
M. Wt: 277.5 g/mol
InChI Key: WFWKNRSNXCGADO-UHFFFAOYSA-M
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Description

Methanaminium, N,N,N-trimethyl-, 2-naphthalenecarbodithioate is a chemical compound that belongs to the class of organic compounds known as quaternary ammonium salts. These compounds are characterized by the presence of a positively charged nitrogen atom that is bonded to four organic groups. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanaminium, N,N,N-trimethyl-, 2-naphthalenecarbodithioate typically involves the reaction of trimethylamine with 2-naphthalenecarbodithioic acid. The reaction is carried out in an organic solvent such as methanol or ethanol, and the reaction mixture is heated to reflux to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then separated from the reaction mixture using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methanaminium, N,N,N-trimethyl-, 2-naphthalenecarbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalenecarbodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Methanaminium, N,N,N-trimethyl-, 2-naphthalenecarbodithioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Methanaminium, N,N,N-trimethyl-, 2-naphthalenecarbodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and alter their activity, thereby affecting various biochemical processes. Additionally, it can interact with cellular membranes and influence membrane permeability and transport processes.

Comparison with Similar Compounds

Methanaminium, N,N,N-trimethyl-, 2-naphthalenecarbodithioate can be compared with other quaternary ammonium salts, such as:

    Tetramethylammonium hydroxide: Similar in structure but differs in its functional groups and chemical reactivity.

    Tetramethylammonium chloride: Another quaternary ammonium salt with different applications and properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

70556-18-2

Molecular Formula

C15H19NS2

Molecular Weight

277.5 g/mol

IUPAC Name

naphthalene-2-carbodithioate;tetramethylazanium

InChI

InChI=1S/C11H8S2.C4H12N/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;1-5(2,3)4/h1-7H,(H,12,13);1-4H3/q;+1/p-1

InChI Key

WFWKNRSNXCGADO-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C.C1=CC=C2C=C(C=CC2=C1)C(=S)[S-]

Origin of Product

United States

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